4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile
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Overview
Description
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a benzene ring with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoromethylated Phenyl Ring: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Benzene-1,2-dicarbonitrile:
Coupling Reactions: The final step involves coupling the trifluoromethylated phenyl methoxy compound with the benzene-1,2-dicarbonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Sodium cyanide, methanol, bases like sodium hydride.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the original ones on the benzene rings.
Scientific Research Applications
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy and cyano groups can influence its electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)anisole: Similar in structure but lacks the cyano groups and has different reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the methoxy and cyano groups, leading to different chemical behavior and uses.
Uniqueness
4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is unique due to the combination of trifluoromethyl, methoxy, and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
834898-27-0 |
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Molecular Formula |
C16H9F3N2O |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)14-4-1-11(2-5-14)10-22-15-6-3-12(8-20)13(7-15)9-21/h1-7H,10H2 |
InChI Key |
APNRHRKJDIQRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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